![molecular formula C21H26N6O4 B021813 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione CAS No. 19972-09-9](/img/structure/B21813.png)
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.
Mécanisme D'action
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 works by selectively blocking the dopamine D1 receptor, which is a subtype of dopamine receptor that is primarily located in the brain. By blocking this receptor, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 prevents the binding of dopamine, thereby reducing the activity of the dopamine system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 depend on the specific experimental conditions and the dose used. In general, however, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been shown to reduce the activity of the dopamine system, which can lead to a range of effects, including changes in behavior, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of the dopamine system in experimental settings. However, like all drugs, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has limitations, including the potential for off-target effects and the need for careful dose titration to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for research involving 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390. Some possible areas of investigation include the role of dopamine D1 receptors in neurological and psychiatric disorders, the development of new drugs that target the dopamine system, and the use of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 in combination with other drugs to achieve specific therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 involves several steps, including the reaction of 4-benzyloxy-1-piperazinecarboxylic acid with 2-bromo-1-(1-hydroxyethyl)benzene, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been particularly useful in the study of drug addiction, as dopamine is known to play a key role in the reward pathway of the brain.
Propriétés
Numéro CAS |
19972-09-9 |
|---|---|
Nom du produit |
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Formule moléculaire |
C21H26N6O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
7-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N6O4/c1-23-18-17(20(30)24(2)21(23)31)27(14-22-18)13-16(28)12-25-8-10-26(11-9-25)19(29)15-6-4-3-5-7-15/h3-7,14,16,28H,8-13H2,1-2H3 |
Clé InChI |
ZXQLCTFFNCGCAD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O |
SMILES canonique |
CN1C=C2C(=NC(=O)N2CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)N(C1=O)C |
Synonymes |
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
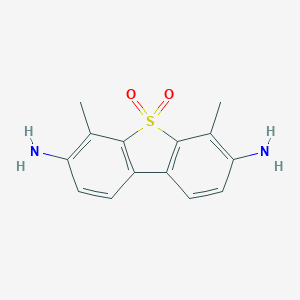
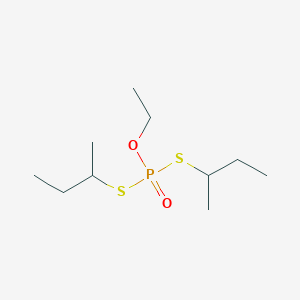

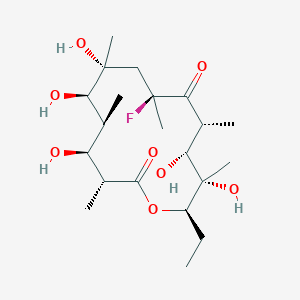
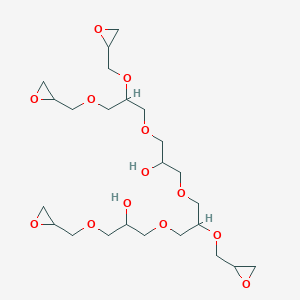
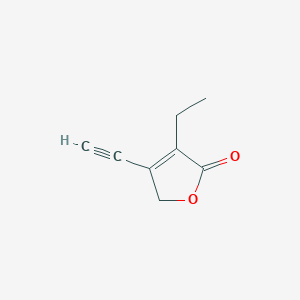
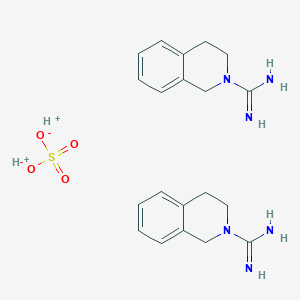
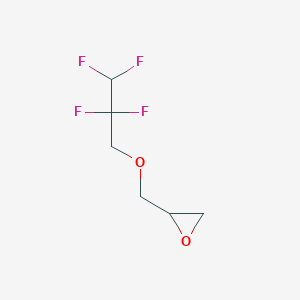
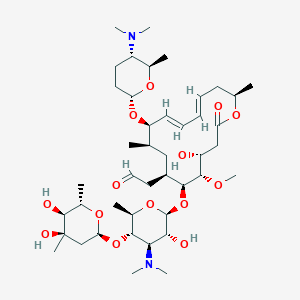
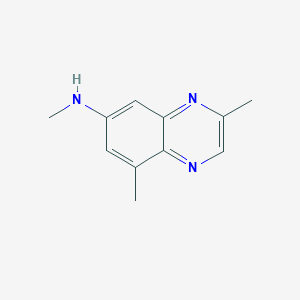
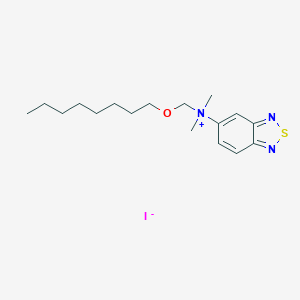
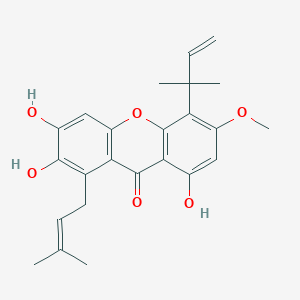
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)